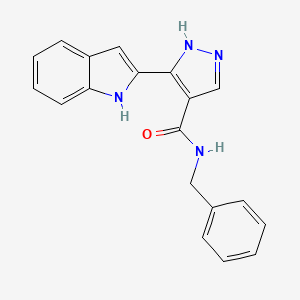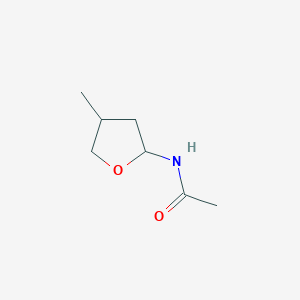
N-(4-Methyloxolan-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Methyltetrahydrofuran-2-yl)acetamide: is an organic compound with the molecular formula C7H13NO2 It is a derivative of acetamide, where the acetamide group is attached to a 4-methyltetrahydrofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methyltetrahydrofuran-2-yl)acetamide typically involves the reaction of 4-methyltetrahydrofuran with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of N-(4-Methyltetrahydrofuran-2-yl)acetamide may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities and the attainment of high-purity product.
Análisis De Reacciones Químicas
Types of Reactions: N-(4-Methyltetrahydrofuran-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The acetamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted acetamide derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-(4-Methyltetrahydrofuran-2-yl)acetamide is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of more complex molecules and can be used to study reaction mechanisms and pathways.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. It can also be used as a model compound to investigate the behavior of similar molecules in biological systems.
Medicine: N-(4-Methyltetrahydrofuran-2-yl)acetamide has potential applications in drug discovery and development. It can be used as a lead compound to design new drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and resins to enhance their properties.
Mecanismo De Acción
The mechanism of action of N-(4-Methyltetrahydrofuran-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. It can also interact with receptors on cell surfaces, triggering signaling pathways that lead to various cellular responses.
Comparación Con Compuestos Similares
- N-(4-Methyltetrahydrofuran-2-yl)acetamide
- N-(4-Methyltetrahydrofuran-2-yl)propionamide
- N-(4-Methyltetrahydrofuran-2-yl)butyramide
Uniqueness: N-(4-Methyltetrahydrofuran-2-yl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its 4-methyltetrahydrofuran ring provides stability and enhances its reactivity in various chemical reactions. Additionally, the acetamide group allows for versatile modifications, making it a valuable compound in research and industrial applications.
Propiedades
Número CAS |
96563-53-0 |
|---|---|
Fórmula molecular |
C7H13NO2 |
Peso molecular |
143.18 g/mol |
Nombre IUPAC |
N-(4-methyloxolan-2-yl)acetamide |
InChI |
InChI=1S/C7H13NO2/c1-5-3-7(10-4-5)8-6(2)9/h5,7H,3-4H2,1-2H3,(H,8,9) |
Clave InChI |
OMWPTWUHTLKJJK-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(OC1)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


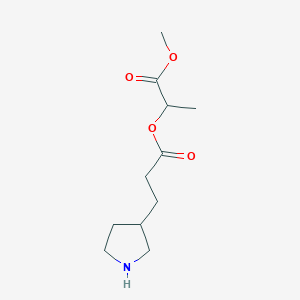
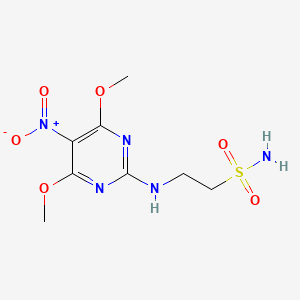
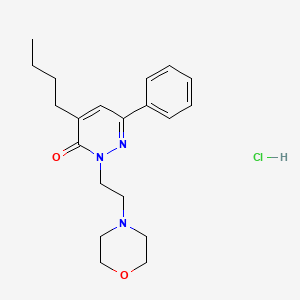
![2,2'-[(2-Methylbutane-1,1-diyl)bis(sulfanediylmethylene)]difuran](/img/structure/B12907826.png)
![2-(Furan-2-yl)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B12907833.png)
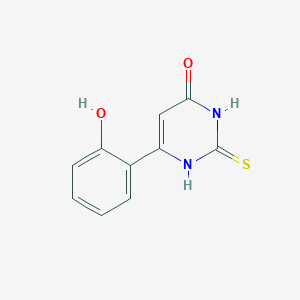
![4-Chloro-5-[(3-methylphenyl)methoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12907844.png)
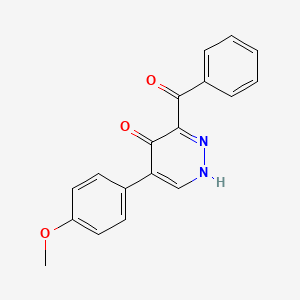
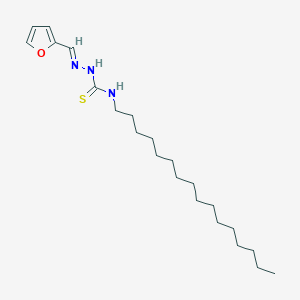
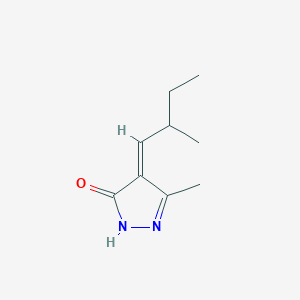
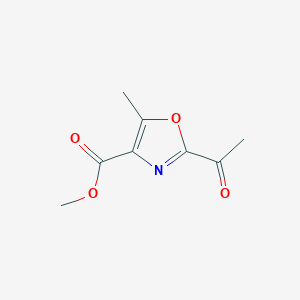
![N-[2,6-Dimethoxy-5-(methylsulfanyl)pyrimidin-4-yl]glycine](/img/structure/B12907871.png)
![4H-Pyrido[1,2-a]pyrimidin-4-one, 3-ethyl-6-methyl-](/img/structure/B12907887.png)
